Cas no 1804445-08-6 (4-(Difluoromethyl)-3-(trifluoromethyl)pyridine)
4-(Difluoromethyl)-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H4F5N/c8-6(9)4-1-2-13-3-5(4)7(10,11)12/h1-3,6H
- InChI Key: PNOVJGRPYLSJDH-UHFFFAOYSA-N
- SMILES: FC(C1C=NC=CC=1C(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 167
- XLogP3: 2.4
- Topological Polar Surface Area: 12.9
4-(Difluoromethyl)-3-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078127-250mg |
4-(Difluoromethyl)-3-(trifluoromethyl)pyridine |
1804445-08-6 | 97% | 250mg |
$494.40 | 2022-04-02 | |
| Alichem | A029078127-500mg |
4-(Difluoromethyl)-3-(trifluoromethyl)pyridine |
1804445-08-6 | 97% | 500mg |
$839.45 | 2022-04-02 | |
| Alichem | A029078127-1g |
4-(Difluoromethyl)-3-(trifluoromethyl)pyridine |
1804445-08-6 | 97% | 1g |
$1,445.30 | 2022-04-02 |
4-(Difluoromethyl)-3-(trifluoromethyl)pyridine Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine
4-(Difluoromethyl)-3-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine, identified by the CAS number 1804445-08-6, is a highly specialized chemical entity with significant applications in various fields. This pyridine derivative is characterized by its unique structure, which incorporates both difluoromethyl and trifluoromethyl substituents. These groups confer the molecule with distinct electronic and steric properties, making it a valuable compound in research and industrial settings.
Recent studies have highlighted the importance of fluorinated pyridines like 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine in the development of advanced materials and pharmaceuticals. The fluorine atoms in the molecule contribute to its high stability and reactivity, enabling it to participate in a wide range of chemical reactions. For instance, researchers have explored its potential as a building block for synthesizing bioactive compounds, where its fluorinated groups can enhance drug efficacy and pharmacokinetics.
In terms of synthesis, the preparation of 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the use of transition metal catalysts to facilitate the coupling of fluorinated intermediates. These methods have been optimized in recent years to improve yield and purity, reflecting the growing demand for this compound in both academic and industrial research.
The physical and chemical properties of 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine have been extensively studied to understand its behavior under various conditions. For example, its melting point, boiling point, and solubility have been determined experimentally and corroborated through computational modeling. These data are crucial for its safe handling and application in different environments.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of agrochemicals. Its ability to act as a precursor for herbicides and insecticides has made it a valuable asset in crop protection. Recent advancements in green chemistry have further enhanced its role by enabling more sustainable production methods that minimize environmental impact.
In addition to its practical applications, 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine has also been utilized as a model compound for studying fundamental chemical principles. Its structure allows researchers to investigate topics such as aromaticity, electron delocalization, and intermolecular interactions with unprecedented precision.
The toxicity and environmental fate of this compound are critical considerations for its safe use. Studies have shown that while it exhibits moderate toxicity towards certain organisms, proper handling protocols can mitigate risks. Furthermore, research into its biodegradation pathways has provided insights into how it can be safely disposed of or recycled.
In conclusion, 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine, CAS number 1804445-08-6, stands as a testament to the ingenuity of modern chemistry. Its unique properties, versatile applications, and ongoing research make it a compound of significant interest across multiple disciplines. As scientific understanding continues to evolve, so too will the potential uses of this remarkable molecule.
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